

Iobenguane I-123: A Technical Guide to its Molecular Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Iobenguane I-123*

Cat. No.: *B1672011*

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Abstract

Iobenguane I-123, also known as meta-iodobenzylguanidine (MIBG) labeled with Iodine-123, is a radiopharmaceutical agent of significant importance in nuclear medicine.[1][2][3] Structurally analogous to the neurotransmitter norepinephrine, it is selectively taken up by adrenergic tissues, making it an invaluable tool for the diagnostic imaging of neuroendocrine tumors and for the assessment of cardiac sympathetic innervation.[2][4] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and clinical applications of **Iobenguane I-123**. Detailed experimental protocols for its clinical use are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this diagnostic agent.

Molecular Structure and Physicochemical Properties

Iobenguane is an aralkylguanidine that is structurally similar to norepinephrine.[5][6] The molecule consists of a benzylguanidine core with an iodine atom substituted at the meta-

position of the benzene ring. For diagnostic purposes, the radioactive isotope Iodine-123 is incorporated into the molecule.[5]

The chemical and physical properties of **lobenguane I-123** are summarized in the tables below.

Chemical Properties	
IUPAC Name	2-[(3-(¹²³ I)iodophenyl)methyl]guanidine[5]
Molecular Formula	C ₈ H ₁₀ IN ₃ [5]
Molecular Weight	271.09 g/mol [5][7][8]
Synonyms	123I-MIBG, (m-iodobenzyl)guanidine[5]
Salt Form	lobenguane Sulfate I-123[9][10]

Radiopharmaceutical Properties	
Radioisotope	Iodine-123 (¹²³ I)[11]
Physical Half-life	13.2 hours[9][11]
Decay Mode	Electron Capture to Tellurium-123 (¹²³ Te)[9][11][12]
Principal Gamma Emission	159 keV (83% abundance)[11][13]

Mechanism of Action and Pharmacokinetics

The diagnostic utility of **lobenguane I-123** is rooted in its physiological behavior, which mimics that of norepinephrine.[2][14] It is actively transported into presynaptic adrenergic nerve terminals and neuroendocrine cells by the norepinephrine transporter (NET).[1][10] Following uptake, it is sequestered into neurosecretory granules.[6][15] This targeted accumulation in tissues with high adrenergic innervation or in tumors derived from the neural crest allows for their visualization using single-photon emission computed tomography (SPECT).[1][2]

lobenguane I-123 is rapidly cleared from the bloodstream and primarily excreted by the kidneys, with 70% to 90% of the administered dose recovered unchanged in the urine within

four days.^{[9][11]} A minor metabolite is m-iodohippuric acid (MIHA).^{[9][11]}

Pharmacokinetic Parameters	
Route of Administration	Intravenous Injection ^{[4][9]}
Primary Route of Elimination	Renal ^[9]
Urinary Excretion	70-90% of administered dose within 4 days (as unaltered drug) ^{[9][11]}
Metabolites	m-iodohippuric acid (MIHA) ($\leq 10\%$), free radioiodide ($\leq 6\%$) ^[11]

Clinical Applications

Iobenguane I-123 is a well-established diagnostic agent with two primary clinical indications:

- **Oncology:** It is used as an adjunct to other diagnostic tests for the detection, localization, and staging of primary and metastatic neuroendocrine tumors, such as pheochromocytoma and neuroblastoma.^{[1][4][16]}
- **Cardiology:** It is employed for the scintigraphic assessment of myocardial sympathetic innervation in patients with congestive heart failure to help evaluate mortality risk.^{[4][16][17]}

Experimental Protocols

The clinical administration and imaging protocol for **Iobenguane I-123** involves several key steps to ensure patient safety and optimal image quality.

Patient Preparation and Thyroid Blockade

To minimize the uptake of free radioiodide by the thyroid gland, a thyroid blocking agent is administered at least one hour prior to the injection of **Iobenguane I-123**.^{[9][11][18]}

- **Agent:** Potassium Iodide Oral Solution or Lugol's Solution.^{[9][19]}
- **Dosage (Adults):** Equivalent to 100 mg iodide.^{[9][19]}

- Dosage (Pediatric): Body-weight adjusted.[9][19]

Hydration is encouraged before and after administration to facilitate clearance and reduce radiation dose to the bladder.[9][20]

Radiolabeling and Quality Control

Iobenguane is radiolabeled with Iodine-123, which is produced in a cyclotron.[9][11][13] The final product is a sterile, pyrogen-free solution for intravenous injection.[9] Quality control measures include checks for radiochemical purity, pH, and sterility.

Administration and Dosing

Iobenguane I-123 is administered via a slow intravenous injection over 1 to 2 minutes.[9][20]

Patient Population	Recommended Dose
Adults (≥ 16 years)	10 mCi (370 MBq)[9][11]
Pediatric (< 16 years, ≥ 70 kg)	10 mCi (370 MBq)[9][11]
Pediatric (< 16 years, < 70 kg)	Calculated based on body weight[9][19]

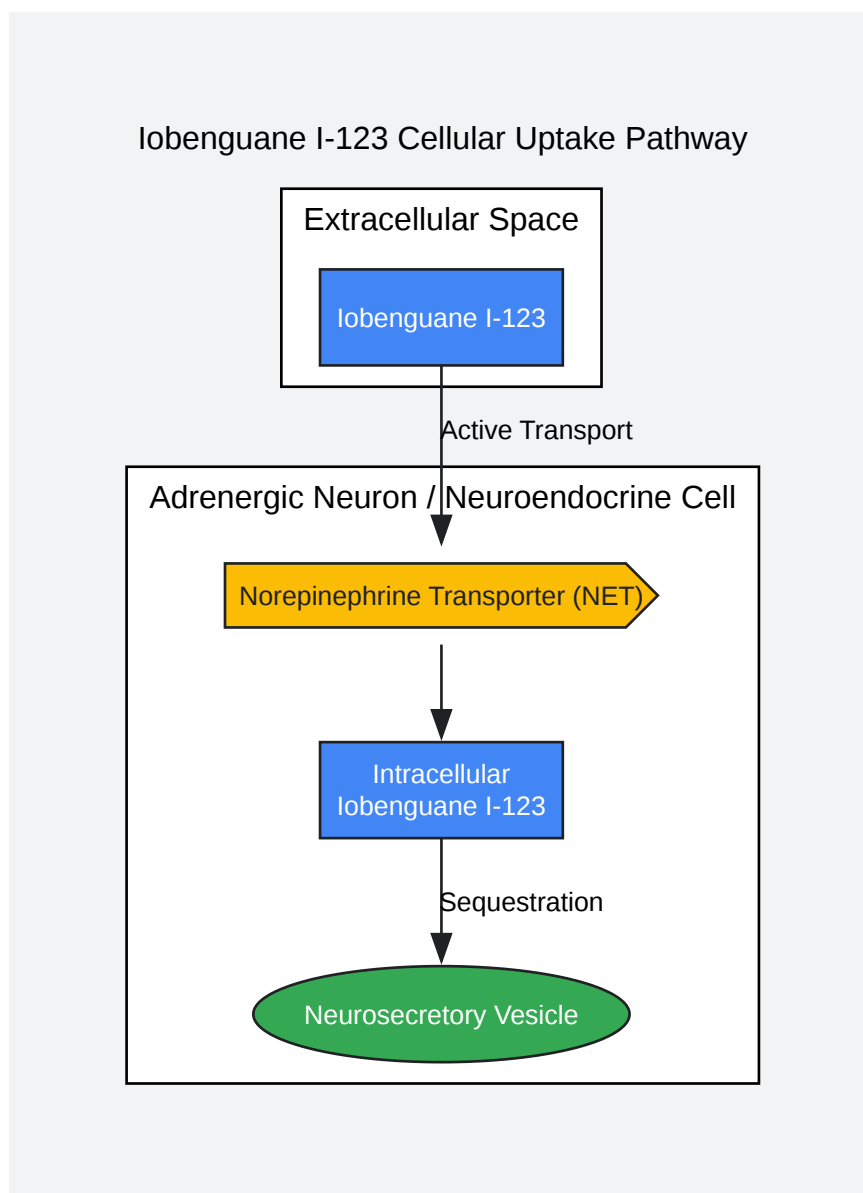
Scintigraphic Imaging

Imaging is typically performed using a gamma camera equipped for SPECT.

- Oncologic Imaging: Whole-body planar and SPECT imaging is performed 24 ± 6 hours after administration.[4][21]
- Cardiac Imaging: Anterior planar imaging of the chest is conducted at 4 hours (± 10 minutes) post-injection.[19]

Visualizations

Signaling Pathway of Iobenguane I-123 Uptake

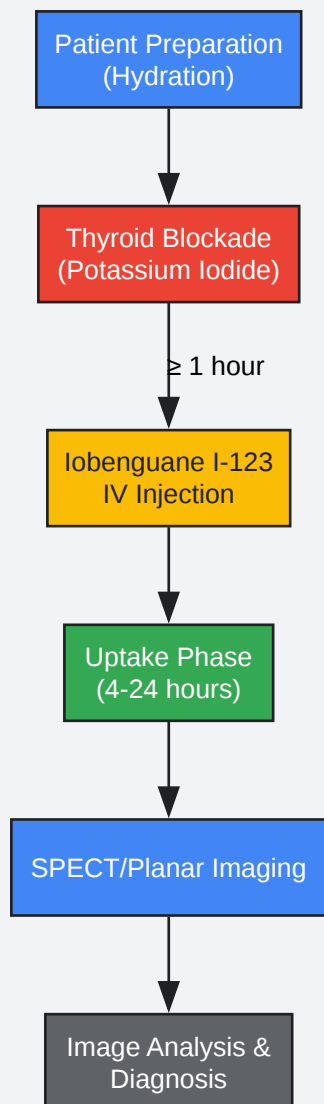


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Caption: Cellular uptake of **lobenguane I-123** via the norepinephrine transporter.

Experimental Workflow for Clinical Imaging

Clinical Workflow for Iobenguane I-123 Imaging



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Caption: Standard clinical workflow for **Iobenguane I-123** scintigraphy.

Safety and Adverse Reactions

Iobenguane I-123 is generally well-tolerated.[1] Adverse reactions are typically mild and may include dizziness, rash, pruritus, flushing, or injection site hemorrhage.[9] As with all

radiopharmaceuticals, there is a potential risk associated with radiation exposure.[1] Transient increases in blood pressure have also been reported.[4]

Conclusion

Iobenguane I-123 remains a cornerstone in the diagnostic imaging of neuroendocrine tumors and in the functional assessment of the cardiac sympathetic nervous system. Its mechanism of action, which leverages the norepinephrine transporter system, provides a high degree of specificity for targeted tissues. A thorough understanding of its molecular structure, properties, and the established clinical protocols is essential for its safe and effective use in research and clinical practice. The data and visualizations presented in this guide offer a comprehensive resource for professionals in the fields of nuclear medicine, oncology, and cardiology.

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